N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide is a complex organic compound characterized by its unique molecular structure that integrates an indole core with a pyrrolidinone and a methoxyphenyl group. This compound is part of the indolecarboxamide class, which includes various derivatives known for their biological activity and potential therapeutic applications. The compound is of interest in medicinal chemistry due to its structural features that may interact with biological targets.
This compound can be sourced from chemical suppliers such as BenchChem and MolPort, which provide details on its synthesis and potential applications in research. It falls under the category of indolecarboxamides, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The chemical taxonomy places it within the broader class of organoheterocyclic compounds, specifically categorized as indoles and their derivatives.
The synthesis of N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide typically involves multi-step organic synthesis. The process can be summarized as follows:
For industrial applications, scaling up laboratory methods involves refining reaction conditions to accommodate larger volumes while ensuring high-purity starting materials and implementing purification techniques like recrystallization or chromatography.
The molecular formula for N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide is , with a molecular weight of approximately 420.5 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | N-[2-[[1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-3-carboxamide |
| InChI Key | OIZPKTANPRSVDH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3 |
These structural details highlight the compound's complexity and potential for interaction with biological systems.
N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide can undergo several chemical reactions:
Reagents commonly used include:
The mechanism of action for N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, including enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways depend on the biological context in which the compound is applied.
The compound exhibits characteristics typical of organic molecules, including solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
These properties are crucial for understanding how the compound behaves in different environments and potential interactions with other substances.
N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
This compound represents a valuable tool in both academic research and industrial applications due to its unique structure and reactivity profile.
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0